molecular formula C14H15NS B1391340 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline CAS No. 792142-93-9

4-{[(3-Methylphenyl)sulfanyl]methyl}aniline

Cat. No. B1391340
M. Wt: 229.34 g/mol
InChI Key: JLKTXCADGVALLM-UHFFFAOYSA-N
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Description

“4-{[(3-Methylphenyl)sulfanyl]methyl}aniline” is a chemical compound with the molecular formula C14H15NS . It is used for industrial purposes .


Molecular Structure Analysis

The molecular weight of “4-{[(3-Methylphenyl)sulfanyl]methyl}aniline” is 229.341 . The InChI code for this compound is 1S/C14H15NS/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3 .

Scientific Research Applications

Photolability and Photodegradation

4-{[(3-Methylphenyl)sulfanyl]methyl}aniline, similar to sulfamethoxazole, exhibits significant photolability, leading to the formation of multiple photoproducts in acidic aqueous solutions. This characteristic is crucial for understanding its behavior and stability under various environmental conditions (Wei Zhou & D. Moore, 1994).

Corrosion Inhibition

This compound demonstrates potential as a corrosion inhibitor. In a study, its analog, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, was found to effectively inhibit corrosion in mild steel X52 in acidic environments. Its adsorption on the steel surface follows Langmuir’s isotherm, and the efficiency of inhibition increases with the concentration of the inhibitor (D. Daoud et al., 2014).

Synthetic Applications

In synthetic chemistry, compounds like 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline are used as intermediates in complex reactions. For example, its structural analogs play a role in the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones, demonstrating broad reaction scope under mild conditions (Tong Liu, D. Zheng & Jie Wu, 2017).

Electroluminescence Applications

Tetradentate bis-cyclometalated platinum complexes derived from compounds like N,N-Di(3-(pyridin-2-yl)phenyl)aniline, a structurally similar compound to 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline, have been used in electroluminescence applications. These complexes show promise in organic light-emitting diode (OLED) devices due to their high luminescence and efficiency (Dileep A. K. Vezzu et al., 2010).

Environmental Degradation

A study on the degradation of aniline, a compound related to 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline, by Delftia sp. AN3, highlights the potential environmental impact and biodegradation processes of such compounds. Understanding these processes is crucial for assessing the environmental fate of 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline (Z. Liu et al., 2002).

properties

IUPAC Name

4-[(3-methylphenyl)sulfanylmethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-11-3-2-4-14(9-11)16-10-12-5-7-13(15)8-6-12/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKTXCADGVALLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10667663
Record name 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3-Methylphenyl)sulfanyl]methyl}aniline

CAS RN

792142-93-9
Record name 4-{[(3-Methylphenyl)sulfanyl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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